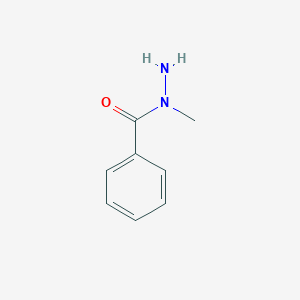

N-methylbenzohydrazide

Vue d'ensemble

Description

N-Methylbenzohydrazide is a chemical compound also known as Benzoic acid 1-methylhydrazide . It is used in the synthesis of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

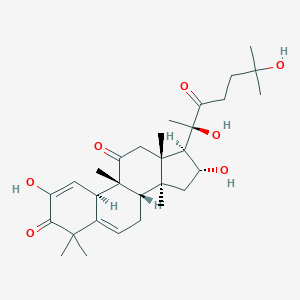

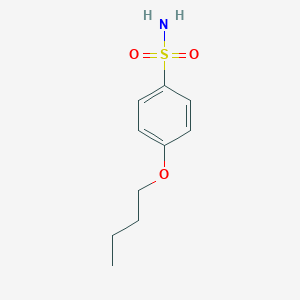

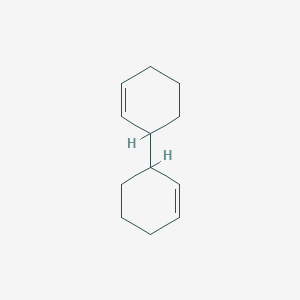

Molecular Structure Analysis

The molecular structure of N-Methylbenzohydrazide can be analyzed using various techniques such as 3D visualization programs for structural models , electron diffractometer for 3D ED/MicroED , and other physicochemical properties analysis methods .Applications De Recherche Scientifique

Synthesis of Schiff Bases

“N-methylbenzohydrazide” can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds with a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They have a wide range of applications in the field of medicinal chemistry and as ligands in coordination chemistry.

Spectroscopic Characterization

The compound “N-methylbenzohydrazide” can be characterized using various spectroscopic techniques . This includes infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide valuable information about the structure and properties of the compound.

X-ray Crystallography

“N-methylbenzohydrazide” can also be studied using X-ray crystallography . This technique can provide detailed information about the atomic and molecular structure of a crystal, which can be useful in understanding the properties and behavior of the compound.

Preparation of Aroylhydrazone Compounds

“N-methylbenzohydrazide” can be used in the preparation of aroylhydrazone compounds . Aroylhydrazones are a class of compounds that have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Mécanisme D'action

Mode of Action

It is known that hydrazone derivatives, a class of compounds to which n-methylbenzohydrazide belongs, can interact with various biological targets due to their keto-enol tautomerisation and the availability of several potential donor sites .

Biochemical Pathways

It is known that hydrazone derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

It is known that hydrazone derivatives can have a variety of effects, depending on their specific targets and mode of action .

Action Environment

It is known that the efficacy and stability of many compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

N-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9)8(11)7-5-3-2-4-6-7/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCYTTNKSCQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287423 | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylbenzohydrazide | |

CAS RN |

1483-24-5 | |

| Record name | 1483-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

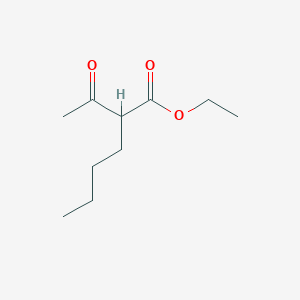

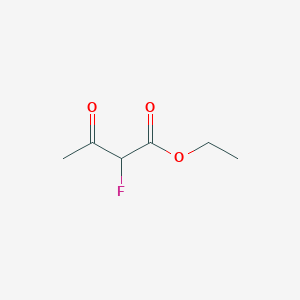

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

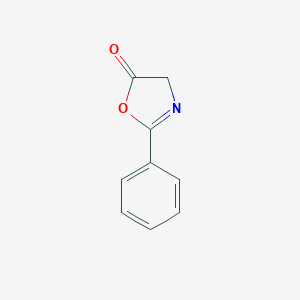

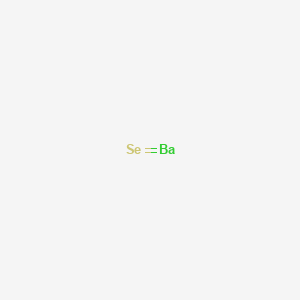

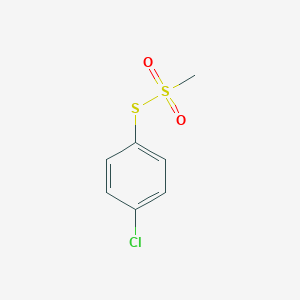

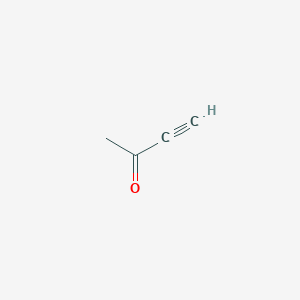

Feasible Synthetic Routes

Q & A

Q1: How does the adenosine A2A receptor agonist, (E)-N′-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide (LASSBio-1359), exert its anti-inflammatory effects?

A: LASSBio-1359 has demonstrated anti-inflammatory effects in several models, including formalin-induced paw edema, carrageenan-induced hyperalgesia, and a Complete Freund’s adjuvant (CFA)-induced monoarthritis model [, ]. Its mechanism of action involves the activation of adenosine A2A receptors. This activation leads to a downstream reduction in pro-inflammatory mediators like tumor necrosis factor-α (TNF-α) and inducible nitric oxide synthase (iNOS) [, ]. Furthermore, administration of LASSBio-1359 was shown to reverse the reduction in endothelial nitric oxide synthase (eNOS), A2A receptor, and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) expression observed in a monocrotaline-induced pulmonary hypertension rat model [].

Q2: Are there any established structure-activity relationships for N-methylbenzohydrazide derivatives regarding their biological activity?

A: While limited, research suggests that even small structural modifications within N-methylbenzohydrazide derivatives can significantly impact their biological activity. For instance, the presence and position of substituents on the aromatic ring, as well as modifications to the hydrazide moiety, can influence the molecule's planarity and, consequently, its tuberculostatic activity []. Further research is needed to fully elucidate the structure-activity relationships and identify the key structural features responsible for specific biological effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)